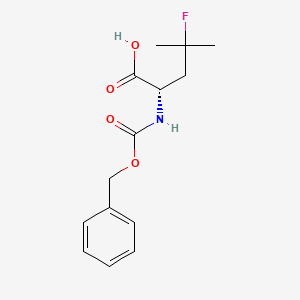
(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection: The benzyloxycarbonyl group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its fluorine atom can serve as a marker for tracking metabolic pathways.
Medicine
In medicine, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid has potential applications in drug development. Its structural features can be exploited to design inhibitors or activators of specific enzymes, making it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be harnessed to develop new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the pentanoic acid backbone provides structural support.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chloro-4-methylpentanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-bromo-4-methylpentanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-iodo-4-methylpentanoic acid
Uniqueness
Compared to its analogs, (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with target molecules.
Properties
Molecular Formula |
C14H18FNO4 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
(2S)-4-fluoro-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,15)8-11(12(17)18)16-13(19)20-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
UHJLBIDCRUPGFE-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)F |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















